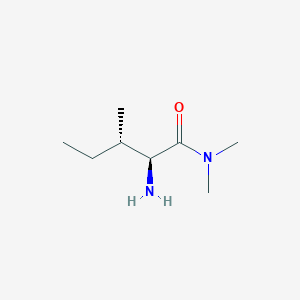
(2S,3S)-2-amino-N,N,3-trimethylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S)-2-amino-N,N,3-trimethylpentanamide” is a complex organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The compound contains an amino group and a carboxylic acid group, similar to amino acids .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and can be quite complex. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . Another example is the stereoselective synthesis of (2S,3R)- and (2S,3S)-ADHP equivalents for the synthesis of ADHP containing natural products .Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-amino-N,N,3-trimethylpentanamide” is determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation indicates that both chiral centers have an S configuration . A molecule with n chirality centers can have up to 2^n stereoisomers .Chemical Reactions Analysis
Chemical reactions often occur in a step-wise fashion, involving two or more distinct reactions taking place in sequence . The specific reactions that “(2S,3S)-2-amino-N,N,3-trimethylpentanamide” undergoes would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Diastereomers, which have the same molecular formula but different configurations at some of their chiral centers, can have different physical properties .Applications De Recherche Scientifique
Resource Management in Pharmaceutical Industry
The separation of diastereoisomers, specifically including molecules similar to (2S,3S)-2-amino-N,N,3-trimethylpentanamide, is critical in pharmaceutical production. Resource intake analysis using exergy calculations for material and energy requirements in processes like crystallization and chromatography reveals the resource efficiency of these methods. Notably, crystallization was found to be more resource-efficient than large-scale chromatography due to its lower utilities requirement, despite a higher chemical requirement (Dewulf et al., 2007).
Biocatalytic Synthesis of Chiral Amino Alcohols
Chiral amino alcohols, including derivatives of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, are vital in the pharmaceutical industry. A multidisciplinary approach involving engineered Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum enabled the synthesis of (2S,3S)-2-aminopentane-1,3-diol, showcasing an eco-friendly alternative to traditional chemical synthesis methods (Smith et al., 2010).
Propriétés
IUPAC Name |
(2S,3S)-2-amino-N,N,3-trimethylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBURRWZXFUJMSZ-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266817 |
Source


|
| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-N,N,3-trimethylpentanamide | |
CAS RN |
192821-39-9 |
Source


|
| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192821-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2-Amino-N,N,3-trimethylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














